六氟硅酸锌

描述

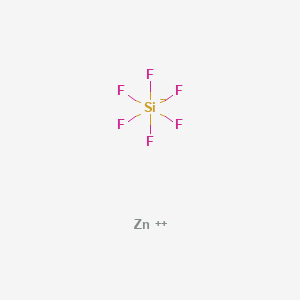

Zinc hexafluorosilicate, also known as zinc silicofluoride, is an inorganic compound with the chemical formula ZnSiF₆. It typically exists as a white crystalline solid and is highly soluble in water. This compound is known for its applications in various industrial processes, including concrete hardening, wood preservation, and as a catalyst in the production of polyester fibers .

科学研究应用

Zinc hexafluorosilicate has a wide range of applications in scientific research and industry:

Chemistry: Used as a catalyst in the production of polyester fibers and as a rapid curing agent for concrete

Biology and Medicine: Its complexes with ligands like nicotinamide are studied for their structural properties and potential biological activities.

Industry: Employed as a wood preservative, plaster reinforcing agent, and in the preparation of zinc electrolytic baths

作用机制

Target of Action

Zinc hexafluorosilicate primarily targets zinc transporters in the body . These transporters are responsible for the uptake and release of zinc ions (Zn2+) across biological membranes, maintaining intracellular and intra-organellar Zn2+ homeostasis .

Mode of Action

The compound interacts with its targets through a series of conformational changes in the transporters . This interaction facilitates Zn2+ recruitment to the transmembrane Zn2+ binding site . The process ensures efficient Zn2+ transport, which is crucial for various physiological functions .

Biochemical Pathways

Zinc ions play a significant role in several biochemical pathways. They control intercellular communication and intracellular events that maintain normal physiological processes . These effects are achieved through the modulation of several Zn-dependent proteins, including transcription factors and enzymes of key cell signaling pathways, namely those involved in proliferation, apoptosis, and antioxidant defenses .

Pharmacokinetics

It’s known that zinc transporters play a crucial role in the absorption and distribution of zinc ions in the body .

Result of Action

The molecular and cellular effects of Zinc hexafluorosilicate’s action are primarily related to the regulation of zinc homeostasis. Zinc is an essential component in the regulation of cellular homeostasis . Approximately 10% of the human proteome is associated with Zn ions for regulation of gene expression, DNA metabolism, chromatin structure, cell proliferation, maturation, death, immune responses, and antioxidant defenses .

Action Environment

The action, efficacy, and stability of Zinc hexafluorosilicate can be influenced by various environmental factors. It’s worth noting that Zinc hexafluorosilicate is a white, hexahydrate crystalline material , suggesting that it may be stable under a range of environmental conditions.

准备方法

Synthetic Routes and Reaction Conditions: Zinc hexafluorosilicate can be synthesized through the reaction of fluosilicic acid with zinc oxide. The process involves the following steps:

- Preparation of fluosilicic acid by reacting sulfuric acid with fluorite and silica sand.

- Purification of the fluosilicic acid solution using lead salts to remove sulfate impurities.

- Neutralization of the purified fluosilicic acid solution with zinc oxide.

- Filtration, evaporation to a saturated solution, cooling to crystallize, centrifugation, and drying to obtain zinc hexafluorosilicate .

Industrial Production Methods: The industrial production of zinc hexafluorosilicate follows a similar process but on a larger scale. The key steps include:

- Reacting sulfuric acid with fluorite and silica sand to produce fluosilicic acid.

- Purifying the fluosilicic acid solution.

- Neutralizing the solution with zinc oxide.

- Crystallizing and drying the product .

化学反应分析

Types of Reactions: Zinc hexafluorosilicate undergoes various chemical reactions, including:

Decomposition: When heated to 100°C, it decomposes into silicon tetrafluoride, water, and zinc fluoride.

Complexation: It forms complexes with various ligands, such as nicotinamide, in aqueous solutions.

Common Reagents and Conditions:

Decomposition: Heating to 100°C.

Complexation: Aqueous solutions with ligands like nicotinamide.

Major Products Formed:

Decomposition: Silicon tetrafluoride, water, and zinc fluoride.

Complexation: Complexes such as [Zn(NA)₂(H₂O)₄]SiF₆·2H₂O.

相似化合物的比较

- Cobalt hexafluorosilicate

- Nickel hexafluorosilicate

- Copper hexafluorosilicate

Comparison: Zinc hexafluorosilicate is unique in its ability to form stable complexes with various ligands, such as nicotinamide, which are not as easily formed by its cobalt, nickel, and copper counterparts . Additionally, zinc hexafluorosilicate is widely used in industrial applications due to its effectiveness as a catalyst and preservative .

属性

IUPAC Name |

zinc;hexafluorosilicon(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/F6Si.Zn/c1-7(2,3,4,5)6;/q-2;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRPUQLOSQCXHEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[Si-2](F)(F)(F)(F)F.[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F6Si.Zn, F6SiZn | |

| Record name | ZINC FLUOROSILICATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8179 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50884938 | |

| Record name | Silicate(2-), hexafluoro-, zinc (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Zinc fluorosilicate appears as a solid material, or the solid mixed with water. Insoluble in water and denser than water. Contact with the material may cause irritation to skin, eyes, and mucous membranes. It may be toxic by ingestion., Hexahydrate: White solid; [Merck Index] Grey odorless solid; [MSDSonline] | |

| Record name | ZINC FLUOROSILICATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8179 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Zinc silicofluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7796 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

122 to 158 °F at 760 mmHg (decomposes) (USCG, 1999) | |

| Record name | ZINC FLUOROSILICATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8179 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Solubility: 77 g/100 g water at 10 °C; 93 g/100 g water at 60 °C /Hexahydrate/, 54.371 lb/100 lb water at 70 °F | |

| Record name | ZINC SILICOFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2550 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2.1 at 68 °F (USCG, 1999) - Denser than water; will sink, Density: 2.104 g/cu cm | |

| Record name | ZINC FLUOROSILICATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8179 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ZINC SILICOFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2550 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

INHIBITION OF ONE OR MORE ENZYMES CONTROLLING CELLULAR GLYCOLYSIS (& PERHAPS RESP) MAY RESULT IN A CRITICAL LESION. ... BINDING OR PRECIPITATION OF CALCIUM AS CALCIUM FLUORIDE ... SUGGESTED AS MECHANISM UNDERLYING MANY DIVERSE SIGNS & SYMPTOMS IN FLUORIDE POISONING, PARTICULARLY IF DEATH IS DELAYED. ... AT LEAST IN SOME SPECIES FLUORIDE INTERFERES WITH BOTH CONTRACTILE POWER OF HEART AND THE MECHANISM OF BEAT IN A WAY THAT CANNOT BE ASCRIBED TO HYPOCALCEMIA. /FLUORIDE/, ... Floride interacts with bones and teeth by replacing hydroxyl or bicarbonate ions in hydroxyapatite to form fluorohydroxyapatite. ... The presence of fluorohydroxyapatite increases the crystalline structure of the bone and reduces its solubility. ... Dental fluorosis results from toxic effects of fluoride on the epithelial enamel organ. /Fluoride/, In acute poisoning, fluoride kills by blocking normal cellular metabolism. Fluoride inhibits enzymes, in particular metalloenzymes involved in essential processes, causing vital functions such as the initiation and transmission of nerve impulses, to cease. ... /Fluoride/ | |

| Record name | ZINC SILICOFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2550 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystalline powder | |

CAS No. |

16871-71-9 | |

| Record name | ZINC FLUOROSILICATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8179 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Zinc fluorosilicate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16871-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zinc silicofluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016871719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicate(2-), hexafluoro-, zinc (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silicate(2-), hexafluoro-, zinc (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zinc hexafluorosilicate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.161 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZINC HEXAFLUOROSILICATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QTE5F70KZ7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ZINC SILICOFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2550 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Q1: What are the applications of zinc hexafluorosilicate in construction?

A1: Zinc hexafluorosilicate is a key component in impregnating agents designed to protect concrete. Research suggests that incorporating zinc hexafluorosilicate in these agents enhances the depth of penetration into the concrete matrix []. This deeper penetration contributes to improved frost resistance and increased compressive strength of the treated concrete []. Additionally, it acts as a barrier against the ingress of chemicals and oils, enhancing the durability and longevity of concrete structures [].

Q2: How does the structure of zinc hexafluorosilicate influence its interactions with other molecules?

A2: Zinc hexafluorosilicate forms unique crystal structures. For instance, in the presence of 4,4′-bipyridine and water molecules, it assembles into a network of interpenetrating square grid sheets []. These sheets are composed of zinc ions coordinated to water and 4,4′-bipyridine molecules, with hexafluorosilicate anions occupying spaces within the network []. This specific structural arrangement highlights the potential of zinc hexafluorosilicate to form intricate frameworks with organic ligands, opening possibilities for designing novel materials.

Q3: Can zinc hexafluorosilicate be incorporated into oral care products, and if so, what is its role?

A3: Research indicates that zinc hexafluorosilicate can be incorporated into oral care compositions, specifically for sensitive teeth protection []. In these formulations, zinc hexafluorosilicate acts as a source of zinc ions, which become more soluble in the acidic environment created by plaque bacteria []. While the exact mechanism is not detailed in the provided abstract, it is suggested that the released zinc ions contribute to a protective layer on the tooth enamel, potentially mitigating acid erosion []. This application highlights the potential of zinc hexafluorosilicate in specialized oral care formulations.

Q4: Are there any studies on the thermal properties of zinc hexafluorosilicate?

A4: Yes, there have been investigations into the low-temperature heat capacity of zinc hexafluorosilicate []. Although the provided abstract lacks specific details, studying heat capacity at low temperatures can provide insights into the vibrational modes and energy landscape of the compound []. Such information is valuable for understanding its stability, phase transitions, and potential applications in areas like thermal energy storage.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Methoxy-3-[(E)-2-phenylethenyl]benzene](/img/structure/B92849.png)

![4-{(E)-[(4-bromophenyl)imino]methyl}-N,N-dimethylaniline](/img/structure/B92863.png)